molecular formula C11H16O2 B14413243 8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene CAS No. 81842-09-3

8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene

Cat. No.: B14413243
CAS No.: 81842-09-3
M. Wt: 180.24 g/mol
InChI Key: MFRDREDNQAOYKN-UHFFFAOYSA-N
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Description

8-(Prop-2-en-1-yl)-1,4-dioxaspiro[45]dec-6-ene is a chemical compound with a unique spiro structure This compound is characterized by a dioxaspiro ring system, which is a bicyclic structure containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the spiro ring system. One common method is the cyclization of a diol with an appropriate alkene under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process more efficient and scalable. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The prop-2-en-1-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may require the use of nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene involves its interaction with molecular targets and pathways. The compound’s reactivity is influenced by the presence of the dioxaspiro ring system and the prop-2-en-1-yl group. These structural features allow it to participate in various chemical reactions, potentially affecting biological systems by interacting with enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • (1R,4R,5S)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene
  • (1R,4S,5S)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene
  • (1R,5S)-1,8-Dimethyl-4-(propan-2-ylidene)spiro[4.5]dec-7-ene

Uniqueness

8-(Prop-2-en-1-yl)-1,4-dioxaspiro[45]dec-6-ene is unique due to its dioxaspiro ring system, which is not commonly found in other similar compounds

Properties

CAS No.

81842-09-3

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

8-prop-2-enyl-1,4-dioxaspiro[4.5]dec-6-ene

InChI

InChI=1S/C11H16O2/c1-2-3-10-4-6-11(7-5-10)12-8-9-13-11/h2,4,6,10H,1,3,5,7-9H2

InChI Key

MFRDREDNQAOYKN-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CCC2(C=C1)OCCO2

Origin of Product

United States

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